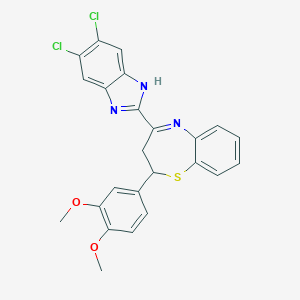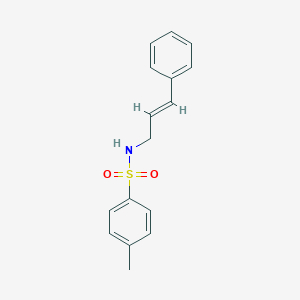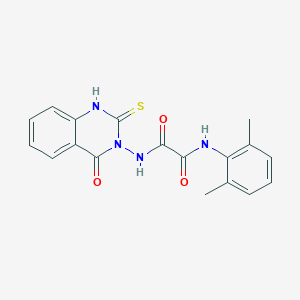
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a crotyl group, a propargyl group, and a p-toluenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- typically involves the reaction of p-toluenesulfonyl chloride with crotylamine and propargylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl.
Substitution: Triethylamine, pyridine, sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding amines .
Scientific Research Applications
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-Crotyl-N-propargyl-benzenesulfonamide
- N-Crotyl-N-propargyl-methanesulfonamide
- N-Crotyl-N-propargyl-ethanesulfonamide
Uniqueness
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- is unique due to the presence of the p-toluenesulfonamide moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different sulfonamide groups .
Properties
Molecular Formula |
C14H17NO2S |
|---|---|
Molecular Weight |
263.36g/mol |
IUPAC Name |
N-[(E)-but-2-enyl]-4-methyl-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C14H17NO2S/c1-4-6-12-15(11-5-2)18(16,17)14-9-7-13(3)8-10-14/h2,4,6-10H,11-12H2,1,3H3/b6-4+ |
InChI Key |
IPDXYGGTONIZIR-GQCTYLIASA-N |
SMILES |
CC=CCN(CC#C)S(=O)(=O)C1=CC=C(C=C1)C |
Isomeric SMILES |
C/C=C/CN(CC#C)S(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CC=CCN(CC#C)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(Ethylamino)-5-methyl-6-[(phenylimino)methyl]-2-pyrazinecarbonitrile](/img/structure/B493275.png)
![[Formyl-4-(methoxycarbonyl)anilino]acetic acid](/img/structure/B493276.png)
